2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine
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Overview
Description
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a propan-2-yloxy group and a prop-2-ynylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazine derivatives: These compounds share the pyrazine ring structure but differ in their substituents.
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents.
Alkyne-substituted compounds: These compounds feature an alkyne group but differ in their overall structure.
Uniqueness
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-7-17-8-10-18(11-9-17)13-14(19-12(2)3)16-6-5-15-13/h1,5-6,12H,7-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRMXBEGBOFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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